molecular formula C12H13BrN2O3S B486720 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 957485-32-4

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B486720
CAS No.: 957485-32-4
M. Wt: 345.21g/mol
InChI Key: PDSJLIUEFYHEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a pyrazole core, a privileged scaffold known for its diverse biological activities, fused with a sulfonamide group and a bromo-ethoxy substituted phenyl ring. The structural motifs present in this compound are frequently investigated for their potential to interact with various enzymatic targets. The inclusion of a sulfonamide moiety is of particular note, as this functional group is a common pharmacophore in many pharmaceuticals and is extensively studied for its role in enzyme inhibition. Research on analogous pyrazole-sulfonamide hybrids has demonstrated potential in various areas, including the development of agents with antiproliferative properties . Furthermore, pyrazole derivatives have been identified as potent inhibitors of viral enzymes, such as HIV-1 protease and reverse transcriptase , highlighting the value of this chemical class in antiviral research . The bromine and ethoxy substituents on the phenyl ring provide distinct electronic and steric properties, making this compound a valuable intermediate for further synthetic elaboration, such in Suzuki cross-coupling reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, referring to the Safety Data Sheet for proper personal protective equipment and handling instructions.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJLIUEFYHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Ethoxyphenol

The phenyl precursor is synthesized via bromination of 3-ethoxyphenol. Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–25°C introduces a bromo group para to the ethoxy substituent. The ethoxy group’s ortho/para-directing nature ensures regioselective bromination at position 4, yielding 4-bromo-3-ethoxyphenol in ~75% yield after recrystallization.

Sulfonation and Chlorination

Sulfonation of 4-bromo-3-ethoxyphenol is achieved using chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C. The sulfonic acid intermediate is subsequently treated with thionyl chloride (SOCl₂) to form 4-bromo-3-ethoxyphenylsulfonyl chloride. This two-step process typically achieves 65–80% yield, with purity confirmed by ¹H-NMR and elemental analysis.

Sulfonylation of 3-Methylpyrazole

The final step involves coupling 3-methylpyrazole with 4-bromo-3-ethoxyphenylsulfonyl chloride. Reaction conditions optimized in for analogous pyrazole sulfonamides are adapted:

ParameterValue
SolventDichloromethane (DCM)
BaseDiisopropylethylamine (DIPEA)
Temperature25–30°C
Reaction Time16 hours

In a representative procedure, 3-methylpyrazole (1.0 equiv) and DIPEA (1.5 equiv) are stirred in DCM, followed by dropwise addition of the sulfonyl chloride (1.05 equiv). After workup and purification via column chromatography, 1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is isolated in 60–75% yield.

Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H-NMR (CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.92 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.51 (s, 3H, -CH₃), 1.42 (t, 3H, -OCH₂CH₃).

  • LC-MS : [M+H]⁺ = 375.2 (calc. 375.0).

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Direct Cyclocondensation

A one-pot approach condenses hydrazine derivatives with α,β-unsaturated carbonyl compounds in sulfuric acid. For example, 3-methyl-1-pentyn-3-ol reacts with methylhydrazine in 50% sulfuric acid at 155°C to form 1,3,4,5-tetramethylpyrazole. Adapting this method for sulfonylated precursors remains exploratory.

Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the bromophenyl moiety post-sulfonylation. However, the stability of the sulfonyl group under cross-coupling conditions requires further investigation.

Industrial-Scale Considerations

Patent data highlights scalability features:

  • Continuous vs. Batch Processing : Continuous dehydrogenation in sulfuric acid improves throughput for 3-methylpyrazole synthesis.

  • Waste Management : Neutralized reaction residues (e.g., sodium sulfate) are oxidized to recover sulfuric acid, aligning with green chemistry principles.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonation : Competing ortho/para sulfonation on the phenyl ring necessitates precise temperature control and excess chlorosulfonic acid.

  • Byproduct Formation : Residual acetic acid from bromination must be removed via azeotropic distillation to prevent esterification side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications. Pyrazole derivatives, including 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole, have been studied extensively for their anti-inflammatory , antimicrobial , and anticancer activities.

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to this compound have shown efficacy comparable to established NSAIDs like diclofenac sodium in various animal models of inflammation .
  • Antimicrobial Properties : The compound's structural features may enhance its ability to combat bacterial and fungal infections. Studies have demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
  • Anticancer Potential : There is ongoing research into the anticancer properties of pyrazole derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapy .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

  • Reagent in Organic Reactions : The compound can participate in various organic reactions such as oxidation, reduction, and substitution. For example:
    • Oxidation : It can be oxidized to form derivatives like 4-hydroxyphenylsulfonyl-3-methylpyrazole.
    • Reduction : This leads to the formation of thio derivatives.
    • Substitution Reactions : Depending on the nucleophile used, a variety of substituted derivatives can be synthesized.

Case Study 1: Anti-inflammatory Activity Assessment

A series of studies evaluated the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. In one study, compounds were tested using a carrageenan-induced paw edema model in rats. The results indicated that several derivatives exhibited significant anti-inflammatory activity, comparable to standard treatments like indomethacin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common bacterial strains. The study found that specific substitutions on the pyrazole ring enhanced antimicrobial activity, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromoethoxyphenyl group can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Applications Reference
This compound C₁₂H₁₃BrN₂O₃S ~345 Sulfonyl, 4-Bromo-3-ethoxyphenyl, 3-methyl Pyrazole with sulfonyl linkage Coordination chemistry, Ligand
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₇H₁₄BrFN₂O ~361 Ethanone, 4-Bromophenyl, 4-fluorophenyl Dihydropyrazole (pyrazoline) Crystallography studies
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₂H₁₁BrClN₂O ~314 4-Bromo, 4'-chlorophenyl, dihydro-pyrazolone Pyrazolone ring Pharmaceutical intermediates
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide C₁₁H₁₂BrClN₆O ~359 Carboxamide, 4-Bromo-pyrazole, chloro Pyrazole-carboxamide conjugate Bioactive compound design

Sulfonyl vs. Carboxamide/Ketone Groups

  • Sulfonyl Group: The target compound’s sulfonyl moiety enhances hydrogen-bond acceptor capacity and electron-withdrawing effects, which may improve binding to biological targets or metal ions . In contrast, carboxamide (e.g., ) and ketone (e.g., ) substituents prioritize hydrogen-bond donor/acceptor versatility but lack the sulfonyl group’s acidity and rigidity.

Bromine and Ethoxy Substituents

  • Bromine : Common in all compared compounds, bromine aids in crystallographic studies (heavy-atom effect for phasing) and may enhance bioactivity through hydrophobic interactions .

Research Findings

  • Crystallography : Analogues in were structurally characterized using SHELX programs (), highlighting the utility of brominated pyrazoles in resolving crystal structures .
  • Synthetic Routes : describes dihydro-pyrazol-3-one synthesis via cyclocondensation, differing from the sulfonylation likely used for the target compound .

Biological Activity

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a sulfonyl group, which is known to enhance interactions with various biological targets, and a pyrazole ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14BrN3O2S\text{C}_{13}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

This structure includes:

  • A bromo substituent that may influence the compound's reactivity and interaction with biological targets.
  • An ethoxy group that enhances lipophilicity, aiding in membrane penetration.
  • A sulfonyl moiety that can form strong interactions with proteins and enzymes.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, similar compounds have shown up to 93% inhibition of IL-6 at concentrations around 10 µM .

Mechanism of Action:
this compound likely exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The sulfonyl group may facilitate binding to COX enzymes, thereby reducing prostaglandin synthesis.

CompoundCytokineInhibition Percentage
This compoundTNF-α76% at 10 µM
This compoundIL-693% at 10 µM

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a significant focus in recent research. Studies have reported that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells .

Case Study:
In a study evaluating the anticancer activity of pyrazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell proliferation with IC50 values ranging from 0.08 to 0.15 µM against MCF-7 cells .

Cell LineIC50 Value (µM)Reference
MCF-70.08
HepG20.15

Q & A

Q. Q1: What are the critical steps in synthesizing 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole, and how are reaction conditions optimized?

A: The synthesis typically involves:

Sulfonylation : Introducing the sulfonyl group via coupling between 3-methylpyrazole and a bromo-ethoxy-substituted benzene sulfonyl chloride. Reaction conditions (e.g., anhydrous solvent, temperature control) are critical to avoid side reactions .

Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity, monitored by TLC .

Characterization : NMR (¹H, ¹³C) and HRMS confirm structure, with key signals for sulfonyl (δ ~160 ppm in ¹³C NMR) and bromo-ethoxy groups .

Q. Q2: How do substituents (bromo, ethoxy, sulfonyl) influence the compound’s reactivity in cross-coupling reactions?

A:

  • Bromo : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the ethoxy group may slow reactivity, requiring Pd catalysts with bulky ligands .
  • Sulfonyl : Electron-withdrawing nature directs electrophilic substitution to specific positions. Computational studies (DFT) can predict regioselectivity .
  • Ethoxy : Enhances solubility in polar solvents (e.g., DMF), aiding homogeneous reaction conditions .

Advanced Research Questions

Q. Q3: How can conflicting NMR data for sulfonylpyrazoles be resolved during structural validation?

A: Contradictions often arise from:

  • Solvent effects : Chloroform-d vs. DMSO-d6 shifts sulfonyl proton signals (δ 7.5–8.5 ppm) .
  • Tautomerism : Pyrazole ring protons may exhibit dynamic behavior; variable-temperature NMR or X-ray crystallography clarifies tautomeric states .
  • Impurities : Trace solvents (e.g., ethyl acetate) can mimic signals. HRMS and elemental analysis validate purity .

Q. Q4: What strategies mitigate low yields in the sulfonylation step of this compound?

A:

  • Pre-activation : Use sulfonyl chlorides with DMAP or triethylamine to enhance electrophilicity .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
  • Solvent choice : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .

Q. Q5: How does the sulfonyl group impact biological activity in enzyme inhibition studies?

A:

  • Binding affinity : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), validated via molecular docking (AutoDock/Vina) .
  • Selectivity : Bulkier sulfonyl groups reduce off-target interactions. Compare IC₅₀ values against analogs with methylsulfonyl or phenylsulfonyl groups .

Experimental Design & Data Analysis

Q. Q6: What computational methods predict the compound’s interactions with biological targets?

A:

Docking simulations : Use PyMOL or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2 or α-glucosidase) .

MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Q. Q7: How are substituent electronic effects quantified for structure-activity relationship (SAR) studies?

A:

  • Hammett constants : Measure electron-withdrawing/donating effects of substituents (e.g., σₚ for ethoxy = -0.32) .
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Experimental validation : Compare reaction rates in SNAr or cross-coupling reactions with substituent variations .

Contradiction & Reproducibility Challenges

Q. Q8: Why do reported melting points for sulfonylpyrazoles vary across studies?

A: Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce different crystal forms, altering mp .
  • Purity : Impurities (e.g., unreacted starting materials) depress mp. DSC/TGA confirms purity .
  • Measurement methods : Open capillary vs. automated systems may differ by 2–5°C .

Q. Q9: How to address discrepancies in biological activity data between in vitro and in vivo studies?

A:

  • Bioavailability : Poor solubility (logP ~2.5) limits in vivo efficacy. Formulate with cyclodextrins or liposomes .
  • Metabolism : Sulfonyl groups are prone to glucuronidation. LC-MS/MS identifies metabolites in plasma .
  • Dosing regimens : Adjust frequency based on pharmacokinetic profiles (t₁/₂, Cmax) from rodent studies .

Advanced Characterization Techniques

Q. Q10: How is X-ray crystallography applied to resolve ambiguities in the compound’s structure?

A:

  • Single-crystal growth : Slow evaporation from ethyl acetate/hexane yields diffraction-quality crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL refines positional parameters, revealing bond angles (e.g., C-SO₂-C ~108°) and torsional strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.